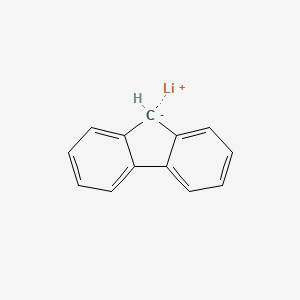

9H-Fluoren-9-yllithium

Übersicht

Beschreibung

9H-fluoren-9-yllithium is an aryllithium compound.

Wissenschaftliche Forschungsanwendungen

Synthesis of 9-Fluorenones : One significant application of 9H-fluoren-9-yllithium is in the synthesis of 9-fluorenones. These compounds are synthesized through the aerobic oxidation of 9H-fluorenes, a process that can be carried out under ambient conditions using potassium hydroxide (KOH) in tetrahydrofuran (THF). This method is noteworthy for its high yield and purity, facilitating the creation of fluorenones with various substituents like nitro, halogen, or alkyl groups. This synthesis technique is advantageous due to its efficiency and the simplicity of the reaction conditions (Green Chemistry, RSC Publishing)

.

Functionalization of 9H-Fluorene : Another significant application involves the strategic functionalization of 9H-fluorene. This process uses a nickel complex with a single SNS ligand for the selective synthesis of alkylated and alkenylated fluorenes. The process is versatile, allowing for a wide range of substrates, including substituted fluorenes and various alcohols. This approach has been used to synthesize analogues of antimalarial drugs, such as benflumetol, and also allows for further post-modification of the alkylated fluorenes into compounds like epoxides, amino alcohols, and boronate esters. This method demonstrates the use of a borrowing hydrogen approach and provides valuable insights into the reaction mechanism (Catalysis Science & Technology, RSC Publishing)

.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Agents : 9H-Fluoren-9-yl compounds have been used in the synthesis of RAFT agents, which are critical in living radical polymerization processes. For instance, 9H-fluoren-9-yl benzodithioates have been applied as RAFT agents in the polymerization of styrene. RAFT polymerization is a controlled radical polymerization technique that allows for the precise synthesis of polymers with specific architectures. This application demonstrates the versatility of 9H-fluoren-9-yl compounds in polymer chemistry and their role in advancing materials science (ResearchGate)

.

Eigenschaften

IUPAC Name |

lithium;9H-fluoren-9-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQUTQCPJZOGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH-]1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007935 | |

| Record name | Lithium 9H-fluoren-9-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-04-9 | |

| Record name | Lithium fluorenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium 9H-fluoren-9-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-yllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

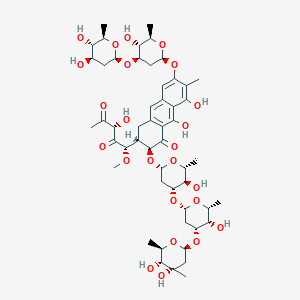

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-fluorenyllithium?

A1: The molecular formula of 9-fluorenyllithium is C13H9Li, and its molecular weight is 180.17 g/mol.

Q2: Is there any spectroscopic data available for 9-fluorenyllithium?

A2: Yes, 1H NMR and 13C NMR data for 9-fluorenyllithium and its derivatives have been reported. These data provide insights into the electronic environment and structure of the compound. [, , ]

Q3: What is the structure of 9-fluorenyllithium in the solid state?

A3: X-ray crystallography studies revealed that 9-fluorenyllithium adopts a dimeric structure in the solid state. []

Q4: How does 9-fluorenyllithium react with electrophiles?

A4: 9-Fluorenyllithium acts as a strong nucleophile, readily reacting with various electrophiles, including alkyl halides, carbonyl compounds, and carbon dioxide. [, ]

Q5: What are the main applications of 9-fluorenyllithium in organic synthesis?

A5: 9-Fluorenyllithium is widely employed as an initiator in anionic polymerization, particularly for the synthesis of poly(methyl methacrylate) (PMMA) and other methacrylate polymers. [, , ]

Q6: Can 9-fluorenyllithium be used to prepare diblock and triblock copolymers?

A6: Yes, 9-fluorenyllithium, in conjunction with chiral ligands like (-)-sparteine, can initiate the block copolymerization of triphenylmethyl methacrylate (TrMA) with other methacrylates such as MMA, butyl methacrylate (BuMA), benzyl methacrylate (BzMA), and diphenylmethyl methacrylate (DPMMA). []

Q7: How does the solvent influence the reactivity of 9-fluorenyllithium?

A7: Solvent polarity significantly affects the reactivity and aggregation state of 9-fluorenyllithium. It tends to form solvent-separated ion pairs in polar solvents like THF, leading to higher reactivity compared to nonpolar solvents like toluene where contact ion pairs dominate. [, , , ]

Q8: What is the role of 9-fluorenyllithium in asymmetric anionic polymerization?

A8: When complexed with chiral ligands, 9-fluorenyllithium can act as a chiral initiator, inducing stereoselectivity during polymerization and leading to optically active polymers with helical conformations. [, , , , , ]

Q9: What factors influence the stereochemistry of polymers synthesized using 9-fluorenyllithium?

A9: The stereochemistry of the resulting polymers is influenced by several factors, including the structure of the monomer, the nature of the chiral ligand used, solvent polarity, and polymerization temperature. [, , ]

Q10: Has 9-fluorenyllithium been used to synthesize polymers with unique properties?

A10: Yes, researchers have employed 9-fluorenyllithium to synthesize various polymers with unique properties, including optically active polymers, photodegradable polymers, and polymers exhibiting chiroptical properties in the solid state. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-5,6-dihydro-4H-1-benzothiophen-7-one](/img/structure/B1248709.png)

![{[(4-{[2-(4-Aminocyclohexyl)-9-ethyl-9H-purin-6-YL]amino}phenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B1248715.png)